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molecular formula C9H12O3 B8749872 2-(2-Oxopropyl)cyclohexane-1,3-dione CAS No. 90534-62-6

2-(2-Oxopropyl)cyclohexane-1,3-dione

Cat. No. B8749872
M. Wt: 168.19 g/mol
InChI Key: AXMUMWUDWVIQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227622B2

Procedure details

A solution of KOH (2.54 kg, 2.26 kg corrected for assay, 40.2 moles) in water (4.0 L) was added over 30 mins to a solution of cyclohexane-1,3-dione (4.53 kg, 4.51 kg corrected for assay, 40.2 moles) in EtOH (16.2 L), while maintaining the temperature below 30° C. After stirring for 15 mins at r.t., freshly distilled chloroacetone (4.39 kg, 3.83 kg corrected for assay, 41.4 mol) was then added slowly to the mixture, maintaining a temperature of 25-28° C. The resulting slurry was stirred at r.t. for 19 h. Inorganic by-products were then removed by filtration and were washed on the filter with EtOH (4.5 L). The filtrates were combined to provide 2-(2-oxopropyl)cyclo-hexane-1,3-dione as a solution in EtOH. Assay by GC 26.5% w/w; purity by GC: 82.3 area %). This solution was transferred to a reactor and glycine ethyl ester hydrochloride salt (6.41 kg, 6.17 kg corrected for assay, 44.2 moles) was added at r.t. with stirring followed by sodium acetate trihydrate (6.04 kg, 6.02 kg corrected for assay, 44.3 moles). The mixture was diluted with ethanol (28.9 L) then heated under reflux for 2 h. EtOH was removed in vacuo (−0.850 to −0.900 bar) at 30° C. until 40 L of distillate had been collected. After cooling the residue to 0° C., water (15 L) was added, while maintaining a temperature of 0-5° C. After stirring for a further 1 h at this temperature, the solid that separated out was collected by filtration and was then dried in vacuo at 35° C. with a nitrogen bleed to give the title compound as a solid; 6.7 kg; assay by 1H NMR: 86.6% w/w; weight corrected for assay: 5.80 kg (61% over 2 steps); purity by GC: 96.0 area %; m/z: 235 (MH+); 1H NMR: (CDCl3) 1.27-1.32 (3H, t), 2.10-2.17 (2H, m), 2.19 (3H, s), 2.42-2.46 (2H, t), 2.65-2.69 (2H, t), 4.21-4.28 (2H, m), 4.51 (2H, s) and 6.27 (1H, s).
Name
Quantity
2.54 kg
Type
reactant
Reaction Step One
Quantity
4.53 kg
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
16.2 L
Type
solvent
Reaction Step One
Quantity
4.39 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH2:4]1.Cl[CH2:12][C:13](=[O:15])[CH3:14]>O.CCO>[O:15]=[C:13]([CH3:14])[CH2:12][CH:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8][C:3]1=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
2.54 kg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.53 kg
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
16.2 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.39 kg
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 mins at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 25-28° C
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at r.t. for 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
Inorganic by-products were then removed by filtration
WASH
Type
WASH
Details
were washed on the
FILTRATION
Type
FILTRATION
Details
filter with EtOH (4.5 L)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C(CC1C(CCCC1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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